(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone
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Description
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23ClN8O and its molecular weight is 438.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to show promising anticancer activity . They are believed to interact with various targets, including aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of their pharmacological properties . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can affect various biochemical pathways due to their ability to interact with different targets . The downstream effects of these interactions can lead to changes in cell proliferation and survival, particularly in cancer cells .
Pharmacokinetics
It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics . This suggests that the compound might have good bioavailability.
Result of Action
It is known that 1,2,4-triazole derivatives can exhibit cytotoxic activity against various cancer cell lines . This suggests that the compound might induce cell death in cancer cells, thereby inhibiting their growth and proliferation .
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN8O/c1-15-2-3-17(22)8-18(15)27-4-6-28(7-5-27)21(31)16-10-29(11-16)19-9-20(25-13-24-19)30-14-23-12-26-30/h2-3,8-9,12-14,16H,4-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKNQUSFXNCHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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